8,13-Dimethylicosanedioic acid is a complex organic compound characterized by a long carbon chain and two carboxylic acid functional groups. It belongs to the family of dibasic acids, which are organic compounds containing two carboxylic acid groups. This compound is significant in various industrial applications, particularly in the synthesis of polymers and surfactants. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable subject of study in organic chemistry.
8,13-Dimethylicosanedioic acid can be derived from natural sources or synthesized through various organic reactions. The compound's synthesis often involves multi-step processes that utilize simpler organic precursors. Research has shown that similar long-chain dicarboxylic acids can be obtained from plant oils or synthesized from fatty acids through specific chemical transformations.
In terms of classification, 8,13-Dimethylicosanedioic acid is categorized as:
The synthesis of 8,13-Dimethylicosanedioic acid typically involves several methods:
The molecular structure of 8,13-Dimethylicosanedioic acid consists of a long carbon chain with two carboxylic acid groups located at the terminal ends:
8,13-Dimethylicosanedioic acid participates in various chemical reactions due to its functional groups:
The mechanism of action for 8,13-Dimethylicosanedioic acid primarily revolves around its reactivity as a dicarboxylic acid:
The acidity and reactivity are quantified by pKa values, which typically range between 4 to 5 for dicarboxylic acids.
Studies have shown that the compound's melting point and solubility characteristics make it suitable for various applications in industrial chemistry.
8,13-Dimethylicosanedioic acid has several scientific uses:
The methyl branches at the C-8 and C-13 positions of 8,13-dimethylicosanedioic acid represent a distinctive structural feature critical for its biological function. These branches are incorporated during the chain elongation process via methylmalonyl-CoA extender units rather than malonyl-CoA. The substrate selectivity of acyltransferase domains within the polyketide synthase (PKS) or fatty acid synthase (FAS) machinery determines the precise positioning of these methyl branches. Methylmalonyl-CoA is derived from propionyl-CoA through the action of propionyl-CoA carboxylase, with subsequent epimerization ensuring the (2R)-methylmalonyl-CoA stereoisomer required for biosynthetic incorporation [5] [9].
Key enzymatic players include:
Molecular analysis of bacterial diacid-producing systems reveals conserved residues (e.g., hydrophobic binding pockets in Acidobacteria enzymes) that position methylmalonyl-CoA for C-methylation at even-numbered carbon positions relative to the carboxyl terminus. Site-directed mutagenesis studies on homologous fungal elongases demonstrate that substitution of key polar residues (e.g., Gln154 in Mucor circinelloides McELO) abolishes methyl group incorporation efficiency, confirming their role in substrate discrimination [9].
Table 1: Enzymatic Components for Methyl Branch Incorporation
Enzyme Class | Representative Enzyme | Function | Methyl Donor |
---|---|---|---|
Carboxyltransferase | Propionyl-CoA carboxylase | Generates methylmalonyl-CoA | HCO₃⁻ |
Acyltransferase | FAS/PKS AT domain | Selects methylmalonyl-CoA | Methylmalonyl-CoA |
Ketosynthase | FAS/PKS KS domain | Incorporates methyl branch | Methylmalonyl-CoA |
The C₂₀ dicarboxylic backbone of 8,13-dimethylicosanedioic acid is synthesized through iterative elongation cycles catalyzed by membrane-bound fatty acid elongase (ELO) complexes. These complexes minimally consist of four enzymes: β-ketoacyl-CoA synthase (KCS, the elongase proper), β-ketoacyl-CoA reductase (KCR), β-hydroxyacyl-CoA dehydratase (HCD), and trans-2-enoyl-CoA reductase (TER). The KCS component determines substrate specificity and chain length control, acting as the rate-limiting gatekeeper in the elongation process [6] [9].
Comparative genomics of diacid-producing organisms (Acidobacteria, Phytophthora, and Mucor) reveals distinct ELO isoforms with chain length specificity:
The spatial organization of these enzymes occurs at the endoplasmic reticulum membrane, with catalytic domains oriented toward the cytosol. Conserved catalytic motifs include:
Molecular dynamics simulations demonstrate that the hydrophobic tunnel within KCS enzymes expands during elongation to accommodate growing methyl-branched chains. Mutagenesis of tunnel-lining residues (e.g., Leu165Tyr in Phytophthora sojae PsELO) reduces catalytic efficiency toward C₁₈ methyl-branched substrates by 70%, confirming their role in substrate accommodation [6] [9].
Table 2: Fatty Acid Elongase Specificity Profiles
Enzyme Source | Systematic Name | Primary Substrate | Chain Length Product | Methyl-Branch Specificity |
---|---|---|---|---|
Mucor circinelloides | McELO | Palmitoyl-CoA (C16:0) | Stearic acid (C18:0) | Low |
Phytophthora ramorum | PrELO | γ-Linolenic acid (C18:3Δ6,9,12) | Dihomo-γ-linolenic acid (C20:3) | Moderate |
Phytophthora sojae | PsELO | Stearoyl-CoA (C18:0) | Arachidic acid (C20:0) | High |
The terminal ω-carboxyl groups of 8,13-dimethylicosanedioic acid are installed through the action of bifunctional carboxyltransferases that catalyze both ω-oxidation and subsequent oxidation to carboxyl groups. Biochemical characterization reveals two distinct pathways:
The substrate recognition mechanism of ω-carboxyltransferases exhibits stringent regioselectivity for methyl-branched chains. In Acidobacteria, the membrane-spanning lipid 13,16-dimethyl octacosanedioic acid (iso-diabolic acid) biosynthesis involves a carboxyltransferase with exceptional specificity for C₁₃ and C₁₆-methylated intermediates. This enzyme demonstrates a 200-fold preference for dimethylated substrates over linear analogs, achieved through a dual-pocket active site accommodating both methyl branches simultaneously [5].
Structural determinants of specificity include:
Kinetic analyses demonstrate allosteric activation by ACP-bound methyl-branched intermediates, with Kₘ values for preferred substrates (e.g., 13-methylpentadecanoyl-ACP) in the low micromolar range (2-5 μM). Site-directed mutagenesis of conserved tyrosine residues (e.g., Tyr256 in PsELO) reduces catalytic efficiency by >90% for methyl-branched substrates while maintaining activity toward linear chains, confirming their role in methyl-group recognition [5] [9].
Table 3: Carboxyltransferase Substrate Selectivity Parameters
Enzyme Source | Preferred Substrate | Kₘ (μM) | Vₘₐₓ (nmol/min/mg) | Specificity Constant (Kcₐₜ/Kₘ) |
---|---|---|---|---|
Acidobacteria carboxyltransferase | 13,16-Dimethyloctacosanoyl-ACP | 3.2 ± 0.4 | 85 ± 6 | 9.1 × 10⁴ |
Fungal ω-oxidase | 8-Methylnonadecanoyl-CoA | 8.7 ± 1.2 | 42 ± 3 | 1.6 × 10⁴ |
Bacterial bifunctional carboxylase | 11-Methylhexadecanoyl-ACP | 5.1 ± 0.8 | 112 ± 9 | 7.3 × 10⁴ |
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